2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride
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Overview
Description
2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride: is a chemical compound with the molecular formula C5H7ClN2O3 and a molecular weight of 178.57 g/mol . This compound is characterized by the presence of a pyrazole ring attached to an acetic acid moiety, with a hydrochloride group enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride typically involves the reaction of 1H-pyrazole-4-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the pyrazole ring and the acetic acid moiety . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pH to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
- 2-(1H-pyrazol-3-yloxy)acetic acid hydrochloride
- 2-(1H-pyrazol-5-yloxy)acetic acid hydrochloride
- 2-(1H-pyrazol-4-yloxy)propionic acid hydrochloride
Comparison: Compared to these similar compounds, 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications .
Properties
CAS No. |
2751615-17-3 |
---|---|
Molecular Formula |
C5H7ClN2O3 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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